3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic acid
Overview
Description
3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic acid is a heterocyclic organic compound that contains multiple functional groups, including a thiadiazole ring and an isoxazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as 4-methyl-1,2,3-thiadiazole and appropriate isoxazole derivatives.
Reaction Conditions: The reaction conditions may involve heating the reactants in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up to produce larger quantities of the compound for industrial applications.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups within the compound.
Substitution: Substitution reactions can replace one functional group with another, altering the chemical properties of the compound.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction Reagents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation reactions can yield carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction reactions can produce alcohols or amines.
Substitution Products: Substitution reactions can result in the formation of different isomers or derivatives of the original compound.
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-thiadiazole scaffold have been reported to interact with various biological targets, including carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .
Mode of Action
It’s known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with their biological targets, leading to various downstream effects.
Biochemical Pathways
Compounds with a thiadiazole ring are known to affect a wide range of biochemical pathways due to their ability to interact with various biological targets .
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, these compounds are generally able to cross cellular membranes, which could potentially influence their bioavailability .
Result of Action
Similar compounds with a thiadiazole scaffold have been reported to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the activity of similar compounds .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Biology: Medicine: The compound may be explored for its antimicrobial, antifungal, or anticancer properties. Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
3-Methyl-1,2,4-thiadiazole-5-carbohydrazide: This compound shares a similar thiadiazole ring structure but differs in the presence of a carbohydrazide group.
4-Methyl-1,2,3-thiadiazole: This compound has a similar thiadiazole ring but lacks the isoxazole and carboxylic acid groups.
Uniqueness: 3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic acid is unique due to its combination of both thiadiazole and isoxazole rings, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-methyl-5-(4-methylthiadiazol-5-yl)-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S/c1-3-5(8(12)13)6(14-10-3)7-4(2)9-11-15-7/h1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZZINWSOIDPDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C2=C(C(=NO2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380157 | |
Record name | 3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263385-59-7 | |
Record name | 3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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